molecular formula C18H23N5 B6456737 2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549046-81-1

2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6456737
CAS RN: 2549046-81-1
M. Wt: 309.4 g/mol
InChI Key: SGDFTRXVNLQDHT-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a basic structure in naturally occurring compounds, like nucleotides (adenine and guanine), vitamins (thiamine and riboflavin), and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis process involves a Diels–Alder reaction between key intermediates .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine”, is complex. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is diverse, depending on the specific derivative and its biological target. For example, some pyrimidine derivatives have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-13-14(2)20-17(15-6-7-15)21-18(13)23-11-9-22(10-12-23)16-5-3-4-8-19-16/h3-5,8,15H,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDFTRXVNLQDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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